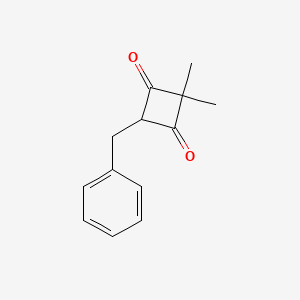

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclobutanedione, featuring a phenylmethyl group and two methyl groups attached to the cyclobutane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the dimerization of dimethyl ketene, which is generated by cracking isobutyric anhydride. The dimethyl ketene is then introduced into an ester solvent under inert gas conditions to form the desired cyclobutanedione .

Another method involves the reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using hydrogen in the presence of a catalyst such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The recycling of catalysts and solvents is also a common practice to reduce production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni) is commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or other reduced derivatives.

Substitution: Various substituted cyclobutanedione derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetramethyl-1,3-cyclobutanedione: A similar compound with four methyl groups attached to the cyclobutane ring.

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol derivative of cyclobutanedione with four methyl groups.

4-Benzyl-2,2-dimethylcyclobutane-1,3-dione: Another derivative with a benzyl group instead of a phenylmethyl group.

Uniqueness

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is unique due to the presence of both phenylmethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Biologische Aktivität

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- (CAS: 455264-93-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its chemical characteristics, synthesis methods, and relevant case studies.

Chemical Characteristics

Molecular Information:

- Molecular Formula: C₈H₁₀O₂

- Molecular Weight: 138.16 g/mol

- IUPAC Name: 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-

- CAS Number: 455264-93-4

The structure of the compound can be represented as follows:

Synthesis Methods

The synthesis of 1,3-Cyclobutanedione derivatives typically involves the reaction of cyclobutanedione with various reagents. One common method includes the reaction of benzyl alcohol with cyclobutanedione under acidic conditions to yield phenylmethyl esters . This process highlights the versatility of cyclobutanediones in organic synthesis.

Biological Activity

Research indicates that compounds derived from cyclobutanediones exhibit a range of biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Insecticidal Activity: Studies have evaluated the insecticidal potential of cyclobutanediones, suggesting that certain derivatives may serve as effective insecticides .

- Antioxidant Activity: Certain analogs demonstrate antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells.

Antimicrobial Activity

A study conducted on various cyclobutanedione derivatives revealed that compounds similar to 1,3-Cyclobutanedione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL for effective derivatives .

Insecticidal Evaluation

In a comprehensive screening of over 4,500 synthetic organic compounds for insecticidal properties, several cyclobutanedione derivatives were identified as having promising activity against common pests. The results indicated that these compounds could disrupt normal physiological functions in insects, leading to mortality .

Antioxidant Properties

Research published in The Journal of Organic Chemistry highlighted the antioxidant potential of specific cyclobutanedione derivatives. These compounds demonstrated the ability to scavenge free radicals effectively, suggesting their utility in pharmaceutical applications aimed at mitigating oxidative stress .

Summary Table of Biological Activities

Eigenschaften

Molekularformel |

C13H14O2 |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

4-benzyl-2,2-dimethylcyclobutane-1,3-dione |

InChI |

InChI=1S/C13H14O2/c1-13(2)11(14)10(12(13)15)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

InChI-Schlüssel |

CPNXMQLOOSGTLN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)C(C1=O)CC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.